molecular formula C21H23N3O2S B2626080 1-(4-Ethoxyphenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea CAS No. 847406-69-3

1-(4-Ethoxyphenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea

Cat. No. B2626080
CAS RN: 847406-69-3
M. Wt: 381.49
InChI Key: IOOUBPFWDINMFJ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as EPTU and belongs to the class of thioureas.

Scientific Research Applications

Anticancer Activity

Synthesis and Breast Anticancer Activity : Research has shown the synthesis of new quinoline derivatives, including a method that could potentially be related to the synthesis of the compound of interest, demonstrating significant anticancer activity against the breast cancer MCF-7 cell line. Compounds synthesized showed strong anticancer activity, indicating the therapeutic potential of quinoline derivatives in cancer treatment (Gaber et al., 2021).

Antimicrobial and Anticonvulsant Activities

Antimicrobial and Anticonvulsant Activities : New thioxoquinazolinone derivatives, which share a structural similarity with the compound , have been synthesized and evaluated for their antimicrobial and anticonvulsant properties. Some derivatives exhibited broad-spectrum activity against tested Gram-positive and Gram-negative bacteria, as well as fungi, and showed potent anticonvulsant activity (Rajasekaran et al., 2013).

Synthesis and Structural Analysis

Synthesis and Structural Analysis : The compound and related derivatives have been the subject of synthesis and structural analysis to explore their potential applications further. Studies include the synthesis of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide, showcasing the diverse synthetic approaches and structural characterizations of quinoline derivatives (Rimaz et al., 2009).

Potential Dual Inhibitors for Tyrosine Kinases

Cytotoxic Activity and Tyrosine Kinase Inhibition : A study described the preparation of a new derivative exhibiting potent cytotoxic activity against human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This derivative also showed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting the potential of such compounds as effective anticancer agents (Riadi et al., 2021).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-3-26-18-8-6-17(7-9-18)23-21(27)22-11-10-16-13-15-5-4-14(2)12-19(15)24-20(16)25/h4-9,12-13H,3,10-11H2,1-2H3,(H,24,25)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOUBPFWDINMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCCC2=CC3=C(C=C(C=C3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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